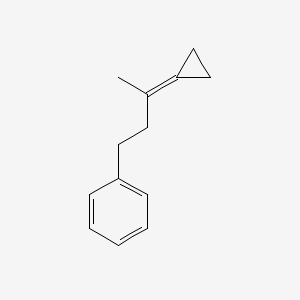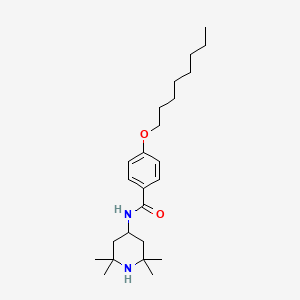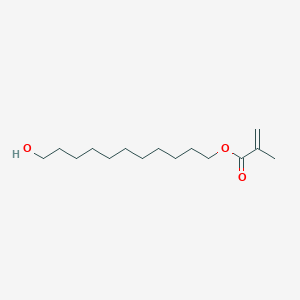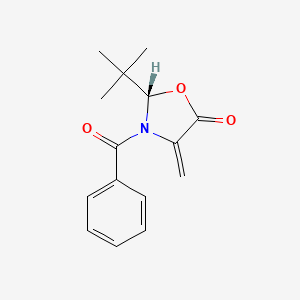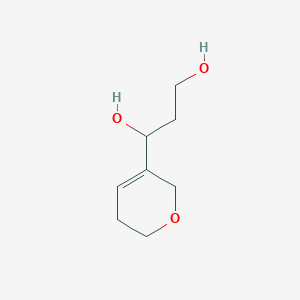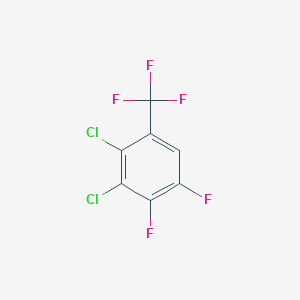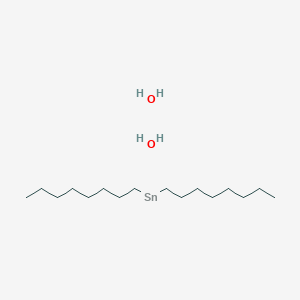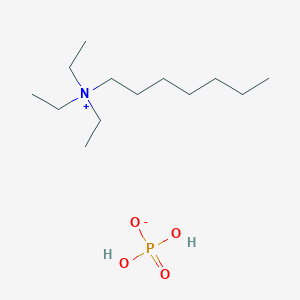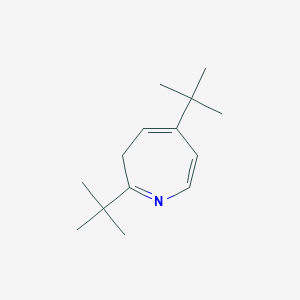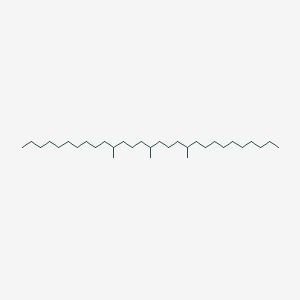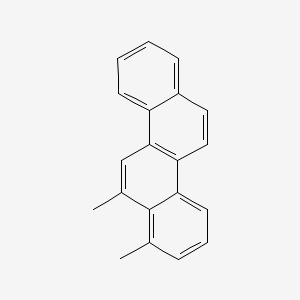
Chrysene, 1,12-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chrysene, 1,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 12 positions. This compound is a derivative of chrysene, which is a naturally occurring constituent of coal tar and is also found in creosote .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,12-dimethyl- can be achieved through various methods. One common approach involves the alkylation of chrysene using methylating agents under Friedel-Crafts alkylation conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane .
Industrial Production Methods
The isolation process involves the distillation and purification of coal tar to obtain chrysene, which can then be further methylated to produce Chrysene, 1,12-dimethyl- .
化学反应分析
Types of Reactions
Chrysene, 1,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学研究应用
Chrysene, 1,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of PAHs and their behavior.
Biology: Research into its mutagenic and carcinogenic properties helps understand the impact of PAHs on living organisms.
Medicine: Derivatives of chrysene, such as crisnatol, are being investigated for their potential use in cancer treatment.
Industry: It is used in environmental studies to assess the impact of PAHs from industrial processes
作用机制
The mechanism of action of Chrysene, 1,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to form stable complexes with DNA, disrupting normal cellular processes .
相似化合物的比较
Chrysene, 1,12-dimethyl- is similar to other PAHs such as:
Pyrene: Another PAH with four fused benzene rings.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with three fused benzene rings in a triangular arrangement.
Uniqueness
Chrysene, 1,12-dimethyl- is unique due to the presence of two methyl groups at the 1 and 12 positions, which can influence its chemical reactivity and biological activity compared to other PAHs .
属性
CAS 编号 |
117022-38-5 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
1,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-17-11-10-15-7-3-4-8-16(15)19(17)12-14(2)20(13)18/h3-12H,1-2H3 |
InChI 键 |
AXVTWAFNLDFUEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




